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Compound of Interest

Compound Name: Perhexiline

Cat. No.: B7795479 Get Quote

For researchers, scientists, and drug development professionals, the rigorous validation of a

therapeutic agent's efficacy is paramount. This guide provides an objective comparison of

Perhexiline's performance in placebo-controlled clinical trials against other anti-anginal agents,

supported by experimental data and detailed methodologies.

Comparative Efficacy in Stable Angina
The following table summarizes the quantitative data from placebo-controlled clinical trials of

Perhexiline and its alternatives in the treatment of stable angina.
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Drug (Trial) Dosage

Change in
Exercise
Duration
(seconds) vs.
Placebo

Change in
Angina Attack
Frequency
(per week) vs.
Placebo

Change in
Nitroglycerin
Consumption
(per week) vs.
Placebo

Perhexiline 100-400 mg/day
Increase of

38.9%[1]

Significant

reduction[2][3]

Significant

reduction[2][3]

Ranolazine

(CARISA)

750-1000 mg

twice daily

Increase of ~24

seconds

Reduction of ~1

attack

Reduction of ~1

tablet

Ivabradine

(ASSOCIATE)

5-7.5 mg twice

daily

Increase of 16.6

seconds

Data not

consistently

reported as a

primary endpoint

vs. placebo

Data not

consistently

reported as a

primary endpoint

vs. placebo

Trimetazidine

(TACT)

20 mg three

times daily

Increase of ~48

seconds

Reduction of

~2.4 attacks

Reduction of

~1.3 tablets

Comparative Efficacy in Heart Failure
This table outlines the performance of Perhexiline in a placebo-controlled clinical trial for heart

failure.

Drug Dosage
Change in Peak
VO2 (mL/kg/min)
vs. Placebo

Change in Left
Ventricular Ejection
Fraction (%) vs.
Placebo

Perhexiline 100-200 mg/day Increase of 2.7 Increase of 10

Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for critical

evaluation and replication.
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Perhexiline for Refractory Angina: Double-Blind,
Placebo-Controlled, Crossover Trial

Objective: To evaluate the efficacy of perhexiline maleate in patients with refractory angina

already receiving maximal antianginal therapy.

Study Design: A randomized, double-blind, placebo-controlled crossover design was

employed with 17 patients.

Inclusion Criteria: Patients with refractory angina pectoris who were still symptomatic despite

receiving nitrates, a beta-blocker, and a calcium channel antagonist.

Intervention: Patients received either perhexiline or a matching placebo for a specified

period, followed by a washout period, and then crossed over to the other treatment arm.

Plasma drug levels of perhexiline were monitored and maintained within the therapeutic

range of 150-600 ng/ml.

Primary Endpoints:

Objective: Response to exercise testing.

Subjective: Frequency and severity of anginal episodes.

Data Collection: Patients maintained diaries to record the frequency and severity of angina

attacks. Standardized exercise tolerance tests were performed at the end of each treatment

period.

Ranolazine (CARISA Trial): Randomized, Double-Blind,
Placebo-Controlled Trial

Objective: To assess the efficacy and safety of ranolazine as an add-on therapy in patients

with severe chronic angina who remained symptomatic despite treatment with amlodipine,

atenolol, or diltiazem.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial involving

823 patients.
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Inclusion Criteria: Patients with a history of coronary artery disease and stable angina

pectoris who experienced at least three anginal attacks per week.

Intervention: Patients were randomly assigned to receive placebo, ranolazine 750 mg twice

daily, or ranolazine 1000 mg twice daily for 12 weeks.

Primary Endpoint: Change from baseline in treadmill exercise duration at trough plasma

concentrations.

Secondary Endpoints:

Weekly frequency of angina attacks.

Weekly nitroglycerin consumption.

Data Collection: Patients recorded angina frequency and nitroglycerin use in a daily

electronic diary. Symptom-limited exercise treadmill tests were performed at baseline and at

weeks 2, 6, and 12.

Ivabradine (ASSOCIATE Trial): Randomized, Double-
Blind, Placebo-Controlled Trial

Objective: To evaluate the anti-ischemic and anti-anginal efficacy of ivabradine in patients

with stable angina pectoris already receiving beta-blocker therapy.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial involving

889 patients.

Inclusion Criteria: Patients with stable angina pectoris who were receiving a stable dose of a

beta-blocker.

Intervention: Patients were randomized to receive either ivabradine (starting at 5 mg twice

daily and uptitrated to 7.5 mg twice daily) or placebo for 4 months, in addition to their

ongoing beta-blocker therapy.

Primary Endpoint: Change from baseline in total exercise duration at trough drug activity.
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Secondary Endpoints:

Time to limiting angina.

Time to angina onset.

Time to 1-mm ST-segment depression.

Data Collection: Standardized treadmill exercise tests according to the Bruce protocol were

performed at baseline and after 2 and 4 months of treatment.

Trimetazidine (TACT Trial): Randomized, Placebo-
Controlled, Multicenter Study

Objective: To assess the efficacy and acceptability of trimetazidine in combination with

hemodynamic agents (beta-blockers or long-acting nitrates) in patients with stable angina.

Study Design: A randomized, placebo-controlled, multicenter study involving 177 patients.

Inclusion Criteria: Patients with stable angina who were resistant to treatment with nitrates or

beta-blockers. Patients needed to have a reproducible positive exercise test.

Intervention: After a 1-week selection period, eligible patients were randomly assigned to

receive either trimetazidine (20 mg three times daily) or placebo for 12 weeks, in addition to

their current antianginal therapy.

Primary Endpoint: Change in exercise test duration.

Secondary Endpoints:

Time to 1-mm ST-segment depression.

Time to onset of anginal pain.

Mean number of angina attacks per week.

Mean consumption of short-acting nitrates per week.
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Data Collection: Exercise tests were performed at baseline and after 12 weeks of treatment.

Patients recorded anginal attacks and nitrate consumption in diaries.

Signaling Pathway and Experimental Workflow
Perhexiline's Mechanism of Action
Perhexiline's primary mechanism of action involves the inhibition of carnitine

palmitoyltransferase-1 (CPT-1), a key enzyme in the mitochondrial uptake of long-chain fatty

acids. This inhibition leads to a metabolic shift in the myocardium from fatty acid oxidation to

glucose oxidation, a more oxygen-efficient pathway for ATP production. This "oxygen-sparing"

effect is particularly beneficial in ischemic conditions.

Mitochondrial Matrix
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Fatty Acyl-CoA CPT-1Carnitine Acylcarnitine β-Oxidation Acetyl-CoA TCA Cycle ATP

ATP
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Click to download full resolution via product page

Perhexiline's inhibition of CPT-1 shifts myocardial metabolism.

Typical Experimental Workflow for a Placebo-Controlled
Perhexiline Trial
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The following diagram illustrates a common workflow for a randomized, double-blind, placebo-

controlled clinical trial evaluating the efficacy of Perhexiline.

Patient Recruitment
(Stable Angina or Heart Failure)

Informed Consent

Screening & Baseline Assessment
(Exercise Test, Echo, Biomarkers)

Randomization (1:1)

Perhexiline Treatment
(Dose Titration with

Plasma Level Monitoring)
Placebo Treatment

Follow-up Visits
(e.g., Weeks 4, 8, 12)

Endpoint Assessment
(Repeat Exercise Test, Echo, etc.)

Data Analysis
(Comparison of Endpoints

between Arms)

Results & Conclusion
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A typical workflow for a placebo-controlled Perhexiline clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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